Non-Mutagenicity in Ames Assays Versus the Carcinogenic Isostere Benzo[c]phenanthrene
In a direct head-to-head comparison within the same study, the target 5,8-diazabenzo[c]phenanthrene scaffold (which includes 7,8-dihydro-6H-quino[2,3,4-kl]acridine) showed no reversion to prototrophic behaviour in Escherichia coli WP2 and WP2uvrA Ames plate-incorporation assays, both with and without S9 metabolic activation [1]. This contrasts with benzo[c]phenanthrene, a known epidermal carcinogen that is mutagenic in similar assays [1], [2]. The target compound also displayed no toxicity to the test organisms at the concentrations tested [1].
| Evidence Dimension | Ames mutagenicity (reversion frequency) |
|---|---|
| Target Compound Data | Non-mutagenic; no reversion above background in E. coli WP2 and WP2uvrA ± S9 |
| Comparator Or Baseline | Benzo[c]phenanthrene: mutagenic and carcinogenic in rodent models |
| Quantified Difference | Qualitative difference: non-mutagenic vs mutagenic/carcinogenic |
| Conditions | Ames plate-incorporation assay; E. coli WP2 and WP2uvrA strains; ± Aroclor 1254-induced rat liver S9 fraction |
Why This Matters
For procurement decisions in drug discovery or environmental toxicology, selecting a non-mutagenic scaffold eliminates the confounding genotoxicity that plagues many polycyclic aromatic cores, reducing downstream safety attrition.
- [1] Upton M, Jaeda MI, Upton C. Novel 5,8-diazabenzo[c]phenanthrenes: synthesis and mutagenicity. J Pharm Pharmacol. 1998;50(5):475-482. doi:10.1111/j.2042-7158.1998.tb06188.x. View Source
- [2] Harvey RG. Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press; 1991. (Review of benzo[c]phenanthrene carcinogenicity). View Source
